
1-phenyl-N-(pyridin-3-ylmethyl)cyclopentanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-phenyl-N-(pyridin-3-ylmethyl)cyclopentanecarboxamide” is a chemical compound with the CAS Number 908520-16-1 . It has a molecular weight of 280.36 and a molecular formula of C18H20N2O .
Physical And Chemical Properties Analysis
The compound has a predicted density of 1.142±0.06 g/cm3 and a predicted boiling point of 518.7±39.0 °C . Unfortunately, the melting point and flash point are not available .Scientific Research Applications
Microwave-assisted Synthesis and Biological Activities
The microwave-assisted synthesis of pyrazolopyridines derived from enaminones has shown significant antioxidant, antitumor, and antimicrobial activities. This innovative approach not only enhances the efficiency of the synthesis process but also contributes to the discovery of compounds with potential therapeutic applications. The compounds synthesized exhibited notable activities against liver and breast cancer cell lines, showcasing the potential of 1-phenyl-N-(pyridin-3-ylmethyl)cyclopentanecarboxamide derivatives in cancer treatment. Additionally, their antibacterial and antifungal properties further underline the compound's versatility in addressing various medical challenges (El‐Borai, Rizk, Beltagy, & El-Deeb, 2013).
Design and Synthesis for Anticancer Agents
Further research has led to the design, synthesis, and evaluation of pyrazole derivatives as potential anticancer agents. Through careful structural manipulation and activity screening, these derivatives have demonstrated significant inhibitory activity against topoisomerase IIα, a key enzyme involved in DNA replication and cell division. This inhibitory effect is crucial for the development of novel anticancer therapies, offering a promising avenue for treatment strategies targeting various cancer types. The molecular docking studies provide insights into the interaction mechanisms, enhancing our understanding of the compound's therapeutic potential (Alam, Wahi, Singh, Sinha, Tandon, Tandon, Grover, & Rahisuddin, 2016).
Antimicrobial Activity of Dihydropyridine Derivatives
Dihydropyridine derivatives, synthesized from 3-Aryl-2-Isobutanoyl-N-Phenyl-Acrylamide, have shown promising antimicrobial activities. This research highlights the potential of these derivatives in combating microbial infections, providing a foundation for the development of new antibiotics. The structural diversity of dihydropyridines allows for the exploration of a wide range of biological activities, further emphasizing the significance of 1-phenyl-N-(pyridin-3-ylmethyl)cyclopentanecarboxamide in the field of medicinal chemistry (Joshi, 2015).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
1-phenyl-N-(pyridin-3-ylmethyl)cyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O/c21-17(20-14-15-7-6-12-19-13-15)18(10-4-5-11-18)16-8-2-1-3-9-16/h1-3,6-9,12-13H,4-5,10-11,14H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYVNJFMVSRMIEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CC=C2)C(=O)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

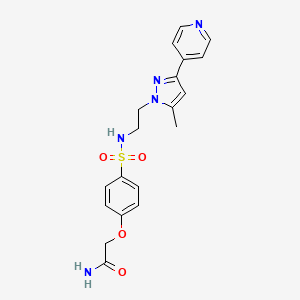
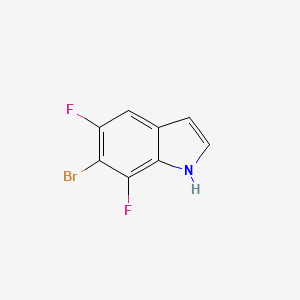

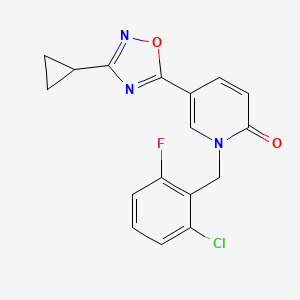
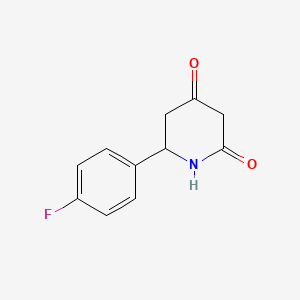


![3-(Benzylsulfonyl)-1-(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)propan-1-one](/img/structure/B2849369.png)
![1-(2-((1R,4S)-bicyclo[2.2.1]heptan-2-yl)ethoxy)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride](/img/structure/B2849370.png)
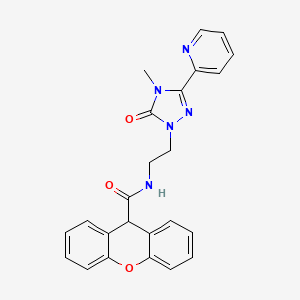
![2-Methyl-2-[3-(propan-2-yl)phenoxy]propanoic acid](/img/structure/B2849373.png)
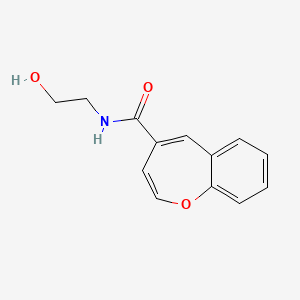
![2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B2849375.png)
![Ethyl (1R*,5S*,6r*)-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride](/img/no-structure.png)